[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate
Brand Name: Vulcanchem
CAS No.: 156150-59-3
VCID: VC1989021
InChI: InChI=1S/C13H13NO4/c1-9(15)18-11-7-12(16)14(13(11)17)8-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m1/s1
SMILES: CC(=O)OC1CC(=O)N(C1=O)CC2=CC=CC=C2
Molecular Formula: C13H13NO4
Molecular Weight: 247.25 g/mol

[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate

CAS No.: 156150-59-3

Cat. No.: VC1989021

Molecular Formula: C13H13NO4

Molecular Weight: 247.25 g/mol

* For research use only. Not for human or veterinary use.

[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate - 156150-59-3

Specification

CAS No. 156150-59-3
Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
IUPAC Name [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate
Standard InChI InChI=1S/C13H13NO4/c1-9(15)18-11-7-12(16)14(13(11)17)8-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m1/s1
Standard InChI Key BMIVTLPISDRDHK-LLVKDONJSA-N
Isomeric SMILES CC(=O)O[C@@H]1CC(=O)N(C1=O)CC2=CC=CC=C2
SMILES CC(=O)OC1CC(=O)N(C1=O)CC2=CC=CC=C2
Canonical SMILES CC(=O)OC1CC(=O)N(C1=O)CC2=CC=CC=C2

Introduction

Chemical Properties and Structure

[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate is characterized by specific chemical properties that define its behavior in various chemical and biological systems. The basic chemical identifiers and structural information are presented in Table 1.

Table 1: Chemical Properties of [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] Acetate

PropertyValue
CAS Number156150-59-3
Molecular FormulaC₁₃H₁₃NO₄
Molecular Weight247.25 g/mol
IUPAC Name[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate
Standard InChIInChI=1S/C13H13NO4/c1-9(15)18-11-7-12(16)14(13(11)17)8-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m1/s1
Standard InChIKeyBMIVTLPISDRDHK-LLVKDONJSA-N
Isomeric SMILESCC(=O)O[C@@H]1CC(=O)N(C1=O)CC2=CC=CC=C2

The compound's structure features a pyrrolidine ring with two carbonyl groups at positions 2 and 5, forming a 2,5-dioxopyrrolidin moiety. A benzyl group is attached to the nitrogen atom, while an acetate group is connected to the carbon at position 3, which possesses R stereochemistry. This specific configuration contributes significantly to the compound's chemical behavior and potential biological activity.

Synthesis and Purification

The synthesis of [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate involves multiple steps that require careful optimization to achieve high yield and purity. The process typically begins with appropriate starting materials that can be transformed through a series of chemical reactions to introduce the necessary functional groups and stereochemistry.

Synthetic Routes

The synthetic pathway for [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate typically involves the following key steps:

  • Preparation of an appropriately substituted pyrrolidine precursor

  • Introduction of the benzyl group on the nitrogen atom

  • Oxidation to form the 2,5-dioxo functionality

  • Stereoselective addition of the acetate group at the 3-position

Modern synthetic approaches often employ continuous flow reactors to enhance efficiency and scalability, particularly in industrial settings where large quantities of the compound may be required.

Purification Techniques

After synthesis, purification is essential to isolate the target compound from reaction by-products and unreacted starting materials. Common purification methods include:

  • Column chromatography using appropriate stationary phases and eluent systems

  • Recrystallization from suitable solvent systems

  • Selective precipitation techniques

  • High-performance liquid chromatography (HPLC) for analytical grade purity

The choice of purification method depends on the scale of synthesis, desired purity level, and intended application of the final product.

Chemical Reactions and Reactivity

[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate possesses several functional groups that contribute to its diverse chemical reactivity. Understanding these reactions is crucial for utilizing the compound in various chemical processes and for developing potential applications.

Hydrolysis Reactions

The acetate group in [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate can undergo hydrolysis when treated with aqueous acid or base, yielding the corresponding alcohol and carboxylic acid. This reaction is particularly significant as it can be used to generate derivatives with modified properties or to incorporate the compound into larger molecular structures.

Nucleophilic Substitution

The carbonyl groups present in the molecule make it susceptible to nucleophilic attack. The electrophilic nature of these carbonyls allows for various nucleophilic substitution reactions, which can be leveraged for the synthesis of more complex derivatives or for conjugation with other molecules of interest.

Reactivity Comparison

When compared to structurally related compounds such as (3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid and benzyl (2,5-dioxopyrrolidin-3-yl)carbamate, [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate demonstrates unique reactivity patterns due to its specific stereochemistry and functional group arrangement. This distinct reactivity profile contributes to its potential value in synthetic chemistry and pharmaceutical applications.

Biological Activity and Applications

[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate has attracted interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

The biological activity of [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate is thought to be related to its ability to interact with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor or modulator by:

  • Binding to active sites on proteins

  • Influencing biochemical pathways through structural mimicry of natural substrates

  • Participating in specific receptor interactions due to its unique three-dimensional structure

Structure-Activity Relationships

Research Findings and Future Directions

Current research on [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate and related compounds continues to evolve, with various aspects being investigated by researchers worldwide.

Current Research Status

Research into the biochemical pathways affected by [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate remains ongoing. Scientists are particularly interested in:

  • Elucidating the specific protein targets with which the compound interacts

  • Determining structure-activity relationships through systematic modification of functional groups

  • Investigating potential synergistic effects when combined with other bioactive molecules

  • Developing more efficient and stereoselective synthetic routes

Challenges and Opportunities

Several challenges and opportunities exist in the further development and application of [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate:

Challenges:

  • Achieving high stereoselectivity in large-scale synthesis

  • Enhancing water solubility for biological applications

  • Determining specific molecular targets with high precision

  • Optimizing pharmacokinetic properties for potential drug development

Opportunities:

  • Development of novel synthetic methodologies

  • Exploration of diverse biological activities

  • Application in combinatorial chemistry approaches

  • Investigation of structure-based drug design utilizing the compound's unique features

Future Research Directions

Future research on [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate should focus on:

  • Optimizing synthesis conditions to improve yield and stereoselectivity

  • Conducting comprehensive structure-activity relationship studies to identify key pharmacophores

  • Exploring additional biological targets and potential therapeutic applications

  • Developing derivative compounds with enhanced properties for specific applications

  • Investigating the compound's potential as a building block for more complex molecular architectures

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